molecular formula C17H13ClF3N5OS B2976263 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 577696-51-6

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2976263
CAS No.: 577696-51-6
M. Wt: 427.83
InChI Key: BHEMCHYPODYKCD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5OS and its molecular weight is 427.83. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

Research has explored the vibrational spectroscopic signatures of similar compounds, utilizing Raman and Fourier transform infrared spectroscopy. Studies have focused on understanding the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, highlighting the importance of stereo-electronic interactions in stabilizing molecular structures. The analysis of such compounds through density functional theory models sheds light on their potential applications in understanding molecular stability and interactions, which can be crucial in drug design and materials science (Mary, Pradhan, & James, 2022).

Synthesis and Characterization of Derivatives

The synthesis and characterization of sulfanilamide derivatives and their structural properties have been extensively studied. This includes the examination of crystal structures, conformational and hydrogen bond network properties, and thermal properties. These studies are foundational in developing new materials with tailored properties for applications in pharmaceuticals and materials science (Lahtinen et al., 2014).

Antimicrobial Applications

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. This research is critical for the development of new antibacterial and antifungal agents, contributing to the fight against resistant microbial strains. The synthesis of novel derivatives and their subsequent screening for antimicrobial activity helps identify potential candidates for further development into therapeutic agents (Sah et al., 2014).

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5OS/c18-13-7-2-1-6-12(13)15-24-25-16(26(15)22)28-9-14(27)23-11-5-3-4-10(8-11)17(19,20)21/h1-8H,9,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMCHYPODYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.